In-Depth Technical Guide on Ethyl 5-(trifluoromethyl)furan-2-carboxylate: Synthesis, Properties, and Applications
In-Depth Technical Guide on Ethyl 5-(trifluoromethyl)furan-2-carboxylate: Synthesis, Properties, and Applications
Executive Summary
Ethyl 5-(trifluoromethyl)furan-2-carboxylate (CAS: 1822666-50-1) is a highly specialized fluorinated heterocyclic building block[1]. The strategic installation of a trifluoromethyl (–CF 3 ) group onto the furan core fundamentally alters the molecule's electronic distribution and steric profile. For researchers in medicinal chemistry and materials science, this compound represents a critical intermediate. The strong electron-withdrawing effect of the –CF 3 substituent at the C5 position significantly improves the stability of the furan ring under acidic and oxidative conditions[2], making it an invaluable bioisostere and a precursor for advanced, sustainable fluorinated polymers[3].
Chemical and Physical Properties
Understanding the baseline physicochemical properties of Ethyl 5-(trifluoromethyl)furan-2-carboxylate is essential for predicting its behavior in complex reaction matrices and biological systems. The table below consolidates its core quantitative data.
| Property | Value |
| Chemical Name | Ethyl 5-(trifluoromethyl)furan-2-carboxylate |
| CAS Number | 1822666-50-1[1] |
| Molecular Formula | C 8 H 7 F 3 O 3 [1] |
| Molecular Weight | 208.13 g/mol [1] |
| Physical State | Clear liquid to low-melting solid |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in H₂O |
| Structural Features | C2-Ester deactivated, C5-Trifluoromethylated Furan Ring |
Mechanistic Pathways of Synthesis
The conventional synthesis of 2-trifluoromethylated furans often requires harsh transition-metal catalysis or highly reactive, gaseous trifluoromethylating agents[2]. However, modern synthetic protocols prioritize visible-light-mediated photoredox catalysis due to its mild conditions and high regioselectivity[4].
Causality in Reaction Design: The regioselectivity of this transformation is fundamentally governed by the substrate's electronic properties. The C2 ester group is strongly electron-withdrawing, deactivating the adjacent positions. Consequently, the C5 position remains the most electron-rich and sterically accessible site for the electrophilic attack by the •CF 3 radical. We utilize Langlois reagent (CF 3 SO 2 Na) because it is a stable, solid, and easily handled source of •CF 3 radicals, avoiding the operational hazards associated with gaseous CF 3 I.
Photoredox-catalyzed radical trifluoromethylation pathway.
Detailed Experimental Protocols
To ensure high fidelity and reproducibility, the following protocol outlines the photoredox-catalyzed radical trifluoromethylation of ethyl 2-furoate. This methodology is designed as a self-validating system.
Objective: Regioselective installation of a –CF 3 group at the C5 position of ethyl 2-furoate.
Reagents:
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Ethyl 2-furoate (1.0 equiv, starting material)
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Sodium trifluoromethanesulfinate (Langlois reagent, CF 3 SO 2 Na, 3.0 equiv)
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Ru(bpy) 3 Cl 2 ·6H 2 O (2 mol%, photocatalyst)
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Potassium persulfate (K 2 S 2 O 8 , 2.0 equiv, oxidant)
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Solvent: CH 3 CN / H 2 O (4:1 v/v, degassed)
Step-by-Step Workflow:
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Reaction Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add ethyl 2-furoate, Langlois reagent, Ru(bpy) 3 Cl 2 ·6H 2 O, and K 2 S 2 O 8 .
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Causality: Assembling the solid reagents before solvent addition minimizes the risk of premature radical quenching by atmospheric oxygen.
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Solvent Introduction & Degassing: Add the CH 3 CN/H 2 O solvent mixture. Subject the mixture to three rigorous freeze-pump-thaw cycles.
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Causality: The addition of water is critical to solubilize the inorganic Langlois reagent and persulfate oxidant, ensuring a homogeneous single-electron transfer (SET) interface. Oxygen is a potent triplet quencher; degassing is mandatory to maintain the catalytic cycle of the Ru(II) species.
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Photochemical Irradiation: Irradiate the stirred mixture using 450 nm blue LEDs at ambient temperature (25 °C) for 16 hours.
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Causality: Visible light selectively excites the Ru(II) photocatalyst to its long-lived triplet state without inducing unwanted UV-mediated degradation of the furan core[4].
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Quenching & Extraction: Dilute the mixture with deionized water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na 2 SO 4 .
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Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
System Validation:
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In-Process Tracking: Monitor the reaction via TLC (Hexane:EtOAc 9:1). Because the starting ethyl 2-furoate is highly UV-active, its consumption is easily tracked.
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Final Verification: Confirm product identity via 19 F NMR. The appearance of a sharp singlet near -64 ppm definitively confirms the successful installation of the furan-bound –CF 3 group. 1 H NMR will display distinct doublets for the C3 and C4 furan protons, validating that the substitution occurred exclusively at the C5 position.
Applications in Drug Development & Materials Science
Medicinal Chemistry: The incorporation of a trifluoromethyl group into the furan ring significantly alters its pharmacological profile. The strong electron-withdrawing nature of the –CF 3 group enhances the metabolic stability of the furan ring, particularly against oxidative degradation by Cytochrome P450 enzymes, a common failure point for furan-containing drug candidates[2]. Furthermore, it increases the lipophilicity of the molecule, which is a critical parameter for improving cellular membrane permeability and overall bioavailability. Ethyl 5-(trifluoromethyl)furan-2-carboxylate serves as a versatile bioisostere for substituted phenyl rings in the design of kinase inhibitors, antimalarials, and anti-inflammatory agents[2].
Advanced Materials & Sustainable Polymers: In the realm of polymer science, bio-derived furans are gaining traction as sustainable alternatives to petroleum-based monomers. Hydrolysis of this ester yields 5-(trifluoromethyl)furan-2-carboxylic acid, which can be utilized as a specialized chain-capping agent or monomer in the synthesis of fluorinated polyesters (such as modified PEF) and polyamides[3]. The terminal –CF 3 groups impart unique physicochemical properties to the resulting polymers, including enhanced thermal stability, reduced surface energy, and improved chemical resistance, bridging the gap between biomass conversion and advanced fluorinated materials[3].
References
1.[1] Title: C8H7F3O3 ISOMER Products Directory - Guidechem Source: guidechem.com URL:
2.[2] Title: Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid Source: The Journal of Organic Chemistry - ACS Publications URL:
3.[4] Title: Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs Source: MDPI Molecules URL:
4.[3] Title: Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs Source: MDPI URL:
